molecular formula C13H7BrCl2N2O3 B3982798 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide

Cat. No.: B3982798
M. Wt: 390.0 g/mol
InChI Key: QWGXSPOYCPKCRY-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2N2O3. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves multiple steps, including bromination, chlorination, and nitration reactions. One common method involves the bromination of 2-chlorobenzoic acid, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable processes to ensure high yield and purity. For example, the bromination reaction can be carried out using bromine or N-bromosuccinimide, while the nitration step may involve the use of nitric acid and sulfuric acid as catalysts . These methods are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N,N-dimethylbenzamide
  • N-benzyl-5-bromo-2-chlorobenzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide

Uniqueness

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to its specific combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2N2O3/c14-7-1-3-10(15)9(5-7)13(19)17-12-4-2-8(18(20)21)6-11(12)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGXSPOYCPKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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